ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C11H12N4O5S and its molecular weight is 312.3. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
- A derivative of the compound was synthesized and evaluated for its antioxidant activity, showing potential effectiveness in this area (George et al., 2010).
Synthesis and Reactivity
- The compound has been used in the synthesis of various derivatives, demonstrating its reactivity and utility in creating diverse chemical entities (Elnagdi et al., 1988).
Antitumor Activities
- Derivatives of this compound have shown selective antitumor activities, indicating its potential in cancer research (Jing, 2011).
Synthesis of Acetic Acids
- The compound has been involved in the synthesis of various acetic acids, highlighting its versatility in chemical synthesis (Janda, 2001).
In Vitro Pharmacological Screening
- Some derivatives have been synthesized and screened for antimicrobial and antioxidant properties, showing significant activity (Dey et al., 2022).
Biological Activity
- New compounds derived from this chemical have been synthesized and evaluated for their antibacterial activity, demonstrating its utility in developing new antibacterial agents (Al-badrany et al., 2019).
Mechanism of Action
Target of Action
It is known that 3,4-dihydropyrimidin-2- (1h)-ones (dhpms), a class of compounds to which this compound belongs, have been utilized in the synthesis of various bioactive compounds . These bioactive compounds have a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents, α 1A receptor antagonist, and calcium channel blocker .
Mode of Action
It is known that the formation of dhpms is catalyzed by certain lewis acids . The synergistic effects of solvent-free conditions and such catalysis can drastically accelerate the reaction by enhancing the imine route and activating the enamine route .
Biochemical Pathways
The formation of dhpms involves a one-pot, three-component biginelli reaction . This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea .
Result of Action
Dhpms and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic effects .
Action Environment
It is known that solvent-free conditions can dramatically promote the formation of dhpms .
Properties
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5S/c1-2-19-9(17)6-21-11-14-13-8(20-11)5-15-4-3-7(16)12-10(15)18/h3-4H,2,5-6H2,1H3,(H,12,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQXHCCUGGUBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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